![molecular formula C10H8BrNO B1443907 2-bromo-N-(3-ethynylphenyl)acetamide CAS No. 1343729-71-4](/img/structure/B1443907.png)
2-bromo-N-(3-ethynylphenyl)acetamide
Overview
Description
“2-bromo-N-(3-ethynylphenyl)acetamide” is a chemical compound with the CAS Number 1343729-71-4 . It has a molecular weight of 238.08 . The IUPAC name for this compound is 2-bromo-N-(3-ethynylphenyl)acetamide .
Molecular Structure Analysis
The InChI code for “2-bromo-N-(3-ethynylphenyl)acetamide” is 1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of “2-bromo-N-(3-ethynylphenyl)acetamide” is between 120-125 degrees .Scientific Research Applications
Organic Synthesis
2-bromo-N-(3-ethynylphenyl)acetamide: is a valuable intermediate in organic synthesis. Its bromo and acetamide functional groups make it a versatile precursor for various coupling reactions. For instance, it can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, leading to a wide range of aromatic compounds .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize novel pharmaceuticals. Its structure is amenable to modifications that can result in the discovery of new drugs with potential therapeutic applications, particularly in targeting diseases that involve protein misfolding and aggregation .
Material Science
The ethynyl group in 2-bromo-N-(3-ethynylphenyl)acetamide can be utilized to create new materials. By incorporating it into polymers, researchers can enhance the electrical conductivity and mechanical strength of materials, which is beneficial for developing advanced composites .
Catalysis
This compound can serve as a ligand precursor in catalysis. After further functionalization, it can form complexes with metals and facilitate various catalytic processes, including asymmetric synthesis and oxidation reactions, which are crucial in industrial chemistry .
Agrochemical Research
In agrochemical research, 2-bromo-N-(3-ethynylphenyl)acetamide can be a starting point for the development of new pesticides or herbicides. Its bromine atom can be replaced with other groups to create compounds with specific activities against pests or weeds .
Bioconjugation
The acetamide moiety of this compound offers a handle for bioconjugation. It can be linked to biomolecules, such as proteins or nucleic acids, for use in diagnostic assays, drug delivery systems, or as a probe in biochemical studies .
properties
IUPAC Name |
2-bromo-N-(3-ethynylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFXLKHSLLUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-ethynylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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